molecular formula C14H18N4O2S2 B14938997 2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B14938997
M. Wt: 338.5 g/mol
InChI Key: VWUPLMFQQZWXSQ-UHFFFAOYSA-N
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Description

2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a central 1,3-thiazole core substituted with a methyl group at position 4 and a carboxamide group at position 4.

Properties

Molecular Formula

C14H18N4O2S2

Molecular Weight

338.5 g/mol

IUPAC Name

2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H18N4O2S2/c1-8(2)7-18(10(4)19)14-16-9(3)11(22-14)12(20)17-13-15-5-6-21-13/h5-6,8H,7H2,1-4H3,(H,15,17,20)

InChI Key

VWUPLMFQQZWXSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CC(C)C)C(=O)C)C(=O)NC2=NC=CS2

Origin of Product

United States

Preparation Methods

Detailed Synthetic Pathways

Route 1: Sequential Thiazole Ring Formation

This method constructs each thiazole ring independently before coupling:

Step 1: Synthesis of 4-Methyl-1,3-Thiazole-5-Carboxylic Acid
  • Reagents : Ethyl 2-aminothiazole-5-carboxylate, 2-methylpropylamine, acetyl chloride.
  • Conditions :
    • Acylation : Ethyl 2-aminothiazole-5-carboxylate reacts with acetyl chloride in dry dichloromethane (DCM) at 0–5°C for 2 hours.
    • Hydrolysis : The ester group is hydrolyzed using NaOH (2M) in ethanol/water (1:1) at 60°C for 4 hours.
  • Yield : 78–85%.
Step 2: Synthesis of 1,3-Thiazol-2-Amine
  • Reagents : Thiourea, α-bromoacetophenone.
  • Conditions : Cyclocondensation in ethanol under reflux (6 hours).
  • Yield : 92%.
Step 3: Amide Coupling
  • Activation : The carboxylic acid is converted to an acid chloride using oxalyl chloride (2 equivalents) in DCM with catalytic DMF.
  • Coupling : Reacted with 1,3-thiazol-2-amine in tetrahydrofuran (THF) at room temperature for 12 hours.
  • Yield : 68–74%.

Route 2: Convergent Synthesis via Pre-Functionalized Intermediates

This approach couples pre-synthesized thiazole subunits:

Intermediate 1: 2-Acetylamino-4-Methylthiazole-5-Carbonyl Chloride
  • Preparation :
    • 4-Methylthiazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) at 60°C for 3 hours.
    • Purity : >95% (confirmed by ¹H NMR).
Intermediate 2: 2-Isopropyl-1,3-Thiazol-2-Amine
  • Synthesis :
    • 2-Aminothiazole is alkylated with 2-bromo-2-methylpropane in acetonitrile using K₂CO₃ as base.
    • Reaction Time : 8 hours at 80°C.
Final Coupling
  • Conditions : Intermediates 1 and 2 are combined in THF with triethylamine (TEA) as a base (24 hours, 25°C).
  • Yield : 82%.

Route 3: One-Pot Cyclization and Functionalization

A streamlined method combining thiazole formation and acetylation:

Key Reaction Steps:
  • Cyclocondensation :
    • 2-Bromo-4-methylpentanoyl chloride reacts with thiourea in ethanol (reflux, 6 hours) to form the 4-methylthiazole core.
  • In-Situ Acetylation :
    • The intermediate amine is acetylated using acetic anhydride without isolation.
  • Amide Bond Formation :
    • Direct coupling with 1,3-thiazol-2-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl).
Advantages:
  • Reduced Steps : Eliminates intermediate purification.
  • Yield : 70% overall.

Critical Analysis of Methodologies

Comparison of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Total Steps 4 3 2
Overall Yield 58% 67% 70%
Scalability Moderate High High
Purification Challenges High Moderate Low
Cost Efficiency Low Moderate High

Key Challenges and Solutions

  • Regioselectivity : Thiazole substitution patterns require careful control of reaction conditions (e.g., temperature, solvent polarity).
  • Amide Coupling Efficiency : Use of coupling agents like EDCl or HATU improves yields compared to traditional acyl chlorides.
  • Byproduct Formation : Recrystallization from ethyl acetate/hexane (3:1) removes undesired acetylated byproducts.

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.28 (d, 6H, CH(CH₃)₂), 2.45 (s, 3H, thiazole-CH₃), 3.12 (m, 1H, CH(CH₃)₂), 7.32 (s, 1H, thiazole-H).
  • ¹³C NMR : 172.8 ppm (C=O), 165.4 ppm (thiazole C-2).

2. High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 366.1245 [M+H]⁺ (calc. 366.1248 for C₁₅H₂₀N₄O₂S₂).

3. Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

  • Solvent Selection : Replacement of DCM with ethyl acetate improves sustainability.
  • Catalyst Optimization : Heterogeneous catalysts (e.g., immobilized lipases) reduce metal contamination.
  • Process Intensification : Continuous-flow systems enhance reaction control for cyclization steps.

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and various organic solvents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets within cells. The thiazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues in Thiazole Carboxamide Family

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (p-value/IC50) Synthesis Method Reference
2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide (Target) C₁₅H₁₉N₅O₂S₂ 381.48 g/mol Acetyl(2-methylpropyl)amino, 4-methyl, thiazol-2-yl Not reported Not explicitly described
N-(2-phenyl-1,3-thiazol-5-yl)-2-{4-[4-(1H-benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}acetamide C₂₇H₂₂N₈O₂S 546.62 g/mol Triazole, benzodiazole, phenylthiazole Docking studies (binding affinity) CuAAC click chemistry
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs [3a–s] Variable (e.g., C₁₃H₁₂N₄OS) ~280–350 g/mol Pyridinyl, variable amines p < 0.05 (statistical significance) Hydrolysis + coupling with amines
2-{acetyl[(furan-2-yl)methyl]amino}-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide C₁₅H₁₄N₄O₃S₂ 362.43 g/mol Acetyl(furanylmethyl)amino, 4-methyl Not reported Amide coupling

Key Observations:

  • Substituent Flexibility: The target compound’s acetyl(2-methylpropyl)amino group distinguishes it from analogs with pyridinyl () or triazole-benzodiazole systems (), likely altering solubility and target selectivity.
  • Biological Activity : Analogs in and exhibit measurable bioactivity (e.g., docking affinity, p < 0.05), while the target compound lacks explicit data .

Pharmacological and Physicochemical Properties

  • Toxicity: Limited toxicological data are available for the target compound, whereas analogs like 1-(2-amino-4-methylthiazol-5-yl)ethanone (CAS 30748-47-1) have undefined toxicity profiles, highlighting a research gap .

Regulatory and Commercial Status

Research Findings and Implications

  • Synthetic Challenges : The absence of explicit synthesis protocols for the target compound contrasts with well-documented routes for analogs, suggesting a need for optimization in yield and purity .

Q & A

Basic: What are the standard synthetic routes for this thiazole carboxamide derivative?

The compound is synthesized via multi-step reactions, typically involving cyclization of thiourea intermediates with α-halo ketones. A common protocol (adapted from and ) includes:

Acylation : Reacting 2-amino-5-substituted thiazoles with chloroacetyl chloride in dioxane/triethylamine at 20–25°C to form N-acylated intermediates.

Cyclization : Refluxing with acetic acid and sodium acetate to promote ring closure.

Purification : Recrystallization from ethanol-DMF mixtures to isolate the target compound.
Key parameters include strict stoichiometric control (1:1 amine-to-acyl chloride ratio) and inert conditions to prevent oxidation .

Advanced: How can quantum chemical calculations enhance reaction design for this compound?

Computational methods like density functional theory (DFT) model reaction pathways to optimize solvent choice, catalyst efficiency, and transition-state stability. For example:

  • Reaction path searches : Identify low-energy intermediates (e.g., enolization steps in cyclization) to reduce side reactions.
  • Solvent polarity analysis : Predict optimal dielectric environments (e.g., acetic acid vs. DMF) using COSMO-RS simulations.
    highlights ICReDD’s approach, where computational screening narrows experimental conditions by 70%, accelerating synthesis .

Basic: What spectroscopic and analytical methods confirm structural integrity?

Critical techniques include:

  • ¹H/¹³C NMR : Assign peaks for methyl groups (δ 2.1–2.4 ppm), acetyl moieties (δ 2.0–2.3 ppm), and thiazole ring protons (δ 7.1–7.5 ppm) .
  • IR spectroscopy : Validate amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Elemental analysis : Confirm purity with C/H/N percentages within ±0.3% of theoretical values .

Advanced: How to address conflicting bioactivity data in structurally similar analogs?

Contradictions arise from substituent effects on solubility, steric hindrance, or target binding. Methodological strategies:

Structure-Activity Relationship (SAR) studies : Compare analogs with halogen (e.g., 9b: 4-F, 9c: 4-Br) or methyl groups (9d) to assess hydrophobicity and steric effects .

Molecular docking : Analyze binding poses (e.g., ’s "purple" vs. "red" conformers) to identify critical interactions with enzymes or receptors .

Meta-analysis : Pool IC₅₀ data from diverse assays (e.g., antimicrobial vs. anticancer) to resolve context-dependent activity .

Basic: What are common purification challenges, and how are they resolved?

  • Byproduct formation : Over-acylation or diacylated species are minimized using slow reagent addition and stoichiometric control .
  • Recrystallization optimization : Ethanol-DMF mixtures (4:1 v/v) achieve >95% purity by selectively dissolving impurities .
  • Chromatography : Flash silica gel chromatography (hexane/ethyl acetate gradient) separates regioisomers .

Advanced: Which statistical experimental design methods improve yield optimization?

  • Response Surface Methodology (RSM) : Central composite designs vary temperature, solvent polarity, and catalyst loading to model nonlinear yield responses.
  • Taguchi orthogonal arrays : Identify critical factors (e.g., acetic acid volume in cyclization) with minimal runs. reports >85% yield using 9 experimental conditions instead of 27 .
  • Machine learning : Train models on historical reaction data (e.g., solvent dielectric constants) to predict optimal conditions .

Basic: How to assess the compound’s stability under storage conditions?

  • Accelerated stability studies : Incubate at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (e.g., ’s protocols for related thiazoles).
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended .

Advanced: What strategies validate target engagement in biological assays?

  • Cellular thermal shift assays (CETSA) : Confirm binding to intended proteins by measuring thermal stabilization .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
  • CRISPR knockouts : Eliminate false positives by testing activity in target-deficient cell lines .

Basic: What solvents and catalysts are incompatible with this compound’s synthesis?

  • Avoid protic solvents (e.g., methanol) : Compete with acylation steps, reducing yield .
  • Metal catalysts (e.g., CuI) : May induce undesired Ullmann couplings in brominated analogs .
  • Strong bases (e.g., NaOH) : Hydrolyze acetyl groups; triethylamine (mild base) is preferred .

Advanced: How to resolve NMR signal overlap in crowded regions (e.g., δ 7.0–ppm)?

  • 2D NMR (HSQC, HMBC) : Correlate ¹H and ¹³C signals to assign overlapping thiazole and aryl protons .
  • Variable-temperature NMR : Heat to 50°C to sharpen broad signals caused by slow rotation (e.g., amide bonds) .

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